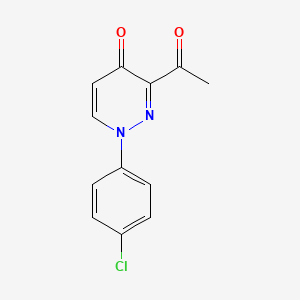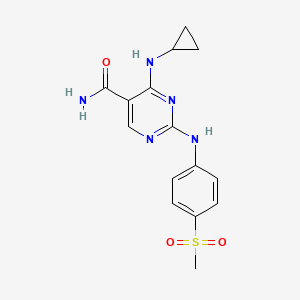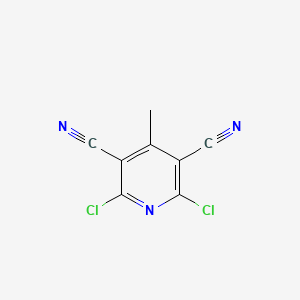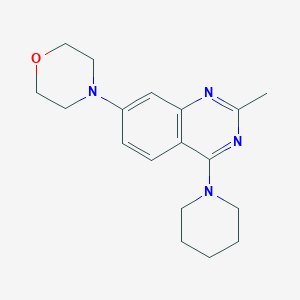![molecular formula C15H16O3 B13879235 [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol: is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol typically involves the reaction of 4-methoxybenzyl chloride with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include or .
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like or .
Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups using reagents such as .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrogen halides in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and biological research.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with desired characteristics.
Mechanism of Action
The mechanism of action of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- [4-Methoxyphenyl]methanol
- [3-Methoxyphenyl]methanol
- [4-Hydroxyphenyl]methanol
Comparison: Compared to similar compounds, [3-[(4-Methoxyphenyl)methoxy]phenyl]methanol is unique due to the presence of two phenyl rings connected by a methoxy bridge. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[3-[(4-methoxyphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
DJKHPPIZGDYJMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


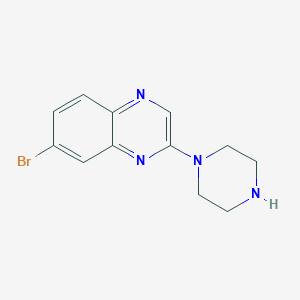

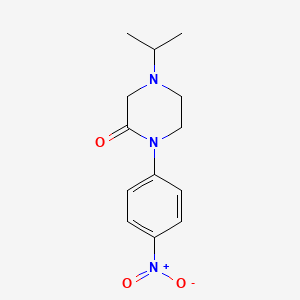
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
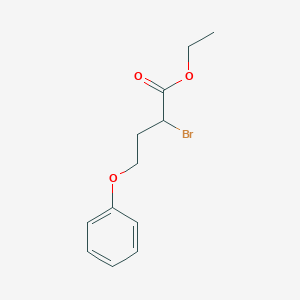
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
